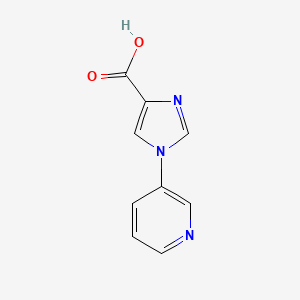

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” belongs to a class of organic compounds known as heterocyclic compounds, specifically a subclass called imidazoles . Imidazoles are characterized by a five-membered ring structure that includes two nitrogen atoms and three carbon atoms . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” were not found, similar compounds have been synthesized through various methods. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Chemical Reactions Analysis

Again, while specific chemical reactions involving “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” were not found, similar compounds have been involved in various chemical reactions. For example, imidazo[1,2-a]pyridines have been synthesized from different 2-aminopyridines with various α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” would depend on its specific molecular structure. For instance, a similar compound, 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, has a molecular formula of C9H9NO2 .Scientific Research Applications

- Antibacterial and Antifungal Properties : Substituted imidazo[1,2-a]pyridines have demonstrated antibacterial and antifungal activity . Researchers explore their potential as novel antimicrobial agents.

- Antiviral Activity : These compounds also exhibit antiviral effects, making them relevant in the search for new antiviral drugs .

- Anti-Inflammatory Agents : Imidazo[1,2-a]pyridine derivatives have anti-inflammatory properties, which could contribute to drug development in inflammatory diseases .

- Cancer Treatment : Some studies propose using imidazo[1,2-a]pyridine derivatives for cancer therapy . Their unique structure may offer advantages over existing treatments.

- Cardiovascular Diseases : Researchers investigate their potential in cardiovascular drug development .

- Alzheimer’s Disease : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are relevant in Alzheimer’s research .

- Zolpidem (Fig. 1) : Zolpidem, a widely used medication for short-term insomnia, belongs to the imidazo[1,2-a]pyridine family. It acts by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers .

- A simple and effective method involves multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid to synthesize substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .

- This approach offers advantages over multistage methods, providing high yields in a single synthetic stage .

Medicinal Chemistry and Drug Development

Insomnia Medication

Multicomponent Synthesis

Materials Science and Optoelectronics

Safety and Hazards

The safety and hazards of “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For instance, pyridine is known to be a flammable liquid and vapor, and it can cause skin and eye irritation .

Future Directions

properties

IUPAC Name |

1-pyridin-3-ylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-12(6-11-8)7-2-1-3-10-4-7/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRQXYOGUUHCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B2657026.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2657038.png)